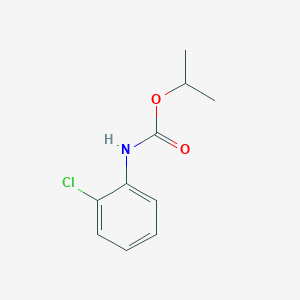
propan-2-yl N-(2-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl N-(2-chlorophenyl)carbamate is a chemical compound with the molecular formula C10H12ClNO2. It is a carbamate ester that is the isopropyl ester of 2-chlorophenylcarbamic acid. This compound is known for its applications in various fields, including agriculture and pharmaceuticals .
Preparation Methods
Propan-2-yl N-(2-chlorophenyl)carbamate can be synthesized through different methods. One common synthetic route involves the reaction of 2-chlorophenyl isocyanate with isopropanol. Another method includes the reaction of 2-chloroaniline with isopropyl chloroformate in the presence of sodium hydroxide .
Chemical Reactions Analysis
Propan-2-yl N-(2-chlorophenyl)carbamate undergoes various chemical reactions, including:
Hydrolysis: It hydrolyzes slowly in acidic and basic media.
Substitution Reactions: It can participate in substitution reactions where the chlorine atom is replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Propan-2-yl N-(2-chlorophenyl)carbamate has several scientific research applications:
Agriculture: It is used as a plant growth regulator and herbicide.
Pharmaceuticals: The compound is studied for its potential therapeutic effects, including its role in inhibiting specific biological pathways.
Chemistry: It is used in various chemical reactions and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of propan-2-yl N-(2-chlorophenyl)carbamate involves its interaction with specific molecular targets. In plants, it inhibits enzymes involved in growth and development, such as those related to RNA and protein synthesis . The compound is absorbed by the roots and leaves, and it is transported throughout the plant, affecting various physiological processes.
Comparison with Similar Compounds
Propan-2-yl N-(2-chlorophenyl)carbamate can be compared with other similar compounds, such as:
Chlorpropham: Another carbamate ester used as a plant growth regulator and herbicide.
Phenyl N-(propan-2-yl)carbamate: A similar compound with different substituents, used in various chemical applications.
Propan-2-yl N-(4-chlorophenyl)carbamate: A compound with a chlorine atom in a different position, affecting its chemical properties and applications.
These compounds share similar structures but differ in their specific applications and chemical properties, highlighting the uniqueness of this compound.
Properties
CAS No. |
2150-22-3 |
|---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
propan-2-yl N-(2-chlorophenyl)carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-7(2)14-10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
YLZUJFLALUCJQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



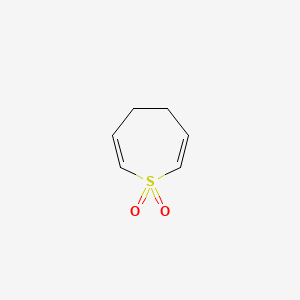

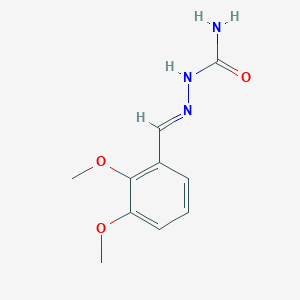
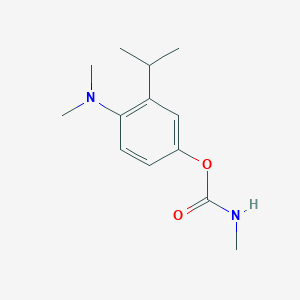
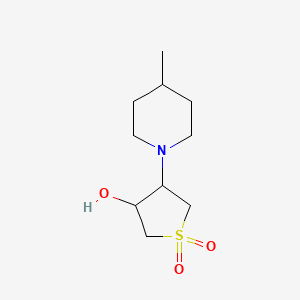
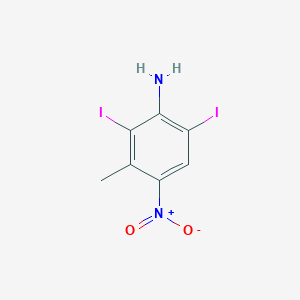
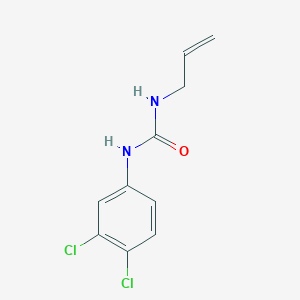
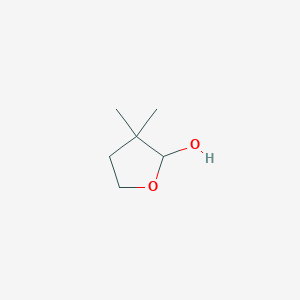
![N'-[(Z)-1-phenylbutylidene]benzohydrazide](/img/structure/B11952613.png)
![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
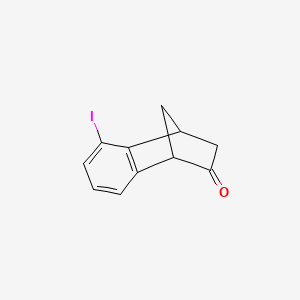
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)
![[3,5-dihydroxy-2-[3-(4-nitrophenyl)propanoyl]phenyl] acetate](/img/structure/B11952630.png)
